molecular formula C12H16N2S B241079 4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide

4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide

Cat. No. B241079
M. Wt: 220.34 g/mol
InChI Key: JVRGCGDRLROCNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide, also known as DIDS, is a sulfhydryl-reactive compound that has been widely used in scientific research for its ability to block chloride channels and transporters. This compound is a potent inhibitor of several ion channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) and the volume-regulated anion channel (VRAC). It has also been shown to have anti-inflammatory and anti-cancer properties.

Mechanism of Action

4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide exerts its effects by reacting with sulfhydryl groups on proteins, including ion channels and transporters. This reaction can lead to the inhibition of channel function or the alteration of channel gating properties. 4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide has also been shown to modulate intracellular signaling pathways, including those involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide has a number of biochemical and physiological effects, including the inhibition of chloride transport, the modulation of intracellular signaling pathways, and the induction of apoptosis. 4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide has also been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One advantage of using 4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide in lab experiments is its potency and specificity for certain ion channels and transporters. This allows researchers to selectively target these channels and study their function in a controlled manner. However, 4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide can also have off-target effects and may not be suitable for all experimental systems.

Future Directions

There are many potential future directions for research on 4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide and its effects on ion channels and other cellular processes. Some possible areas of investigation include the development of more specific and potent 4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide analogs, the use of 4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide in studies of membrane transport and cell volume regulation, and the exploration of 4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide as a potential therapeutic agent for diseases such as cystic fibrosis and cancer.

Synthesis Methods

4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide can be synthesized through a multi-step process starting with the reaction of 2-aminoacetophenone with formaldehyde to form 2,3-dihydro-1H-imidazole. This intermediate is then reacted with 3-phenylpropyl bromide to form the final product, 4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide.

Scientific Research Applications

4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide has been used extensively in scientific research, particularly in the field of ion channel physiology. It has been used to study the function of CFTR, VRAC, and other ion channels in various cell types and tissues. 4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide has also been used in studies of membrane transport, cell volume regulation, and apoptosis.

properties

Product Name

4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide

Molecular Formula

C12H16N2S

Molecular Weight

220.34 g/mol

IUPAC Name

2-(3-phenylpropylsulfanyl)-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C12H16N2S/c1-2-5-11(6-3-1)7-4-10-15-12-13-8-9-14-12/h1-3,5-6H,4,7-10H2,(H,13,14)

InChI Key

JVRGCGDRLROCNX-UHFFFAOYSA-N

SMILES

C1CN=C(N1)SCCCC2=CC=CC=C2

Canonical SMILES

C1CN=C(N1)SCCCC2=CC=CC=C2

Origin of Product

United States

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